molecular formula C16H12ClF3N2O3S B3973133 5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE

5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE

Cat. No.: B3973133
M. Wt: 404.8 g/mol
InChI Key: FPEQHSJHBCNENB-UHFFFAOYSA-N
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Description

5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of key intermediates, such as 4-chlorobenzoyl chloride and thiophene derivatives.

    Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorobenzoyl group, to form reduced derivatives.

    Substitution: The thiophene ring and chlorobenzoyl group can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve inhibition of key bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE include:

    5-(4-BROMOBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE: Similar structure with a bromobenzoyl group instead of a chlorobenzoyl group.

    5-(4-METHYLBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE: Contains a methylbenzoyl group instead of a chlorobenzoyl group.

    5-(4-NITROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE: Features a nitrobenzoyl group in place of the chlorobenzoyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorobenzoyl)-4-hydroxy-6-thiophen-2-yl-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O3S/c17-9-5-3-8(4-6-9)13(23)11-12(10-2-1-7-26-10)21-14(24)22-15(11,25)16(18,19)20/h1-7,11-12,25H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEQHSJHBCNENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE
Reactant of Route 2
5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE
Reactant of Route 3
5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE
Reactant of Route 4
5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE
Reactant of Route 5
5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE
Reactant of Route 6
5-(4-CHLOROBENZOYL)-4-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-DIAZINAN-2-ONE

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